Gemin A
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Description
Gemin A is a tannin.
Scientific Research Applications
1. Bioremediation Applications
Gemin A, as a genetically engineered microorganism (GEM), shows significant potential in bioremediation. It is used in environments like soil, groundwater, and activated sludge for degrading a wide range of chemical contaminants. Field studies are essential for assessing the effectiveness and risks of introducing GEMs like this compound into natural ecosystems (Sayler & Ripp, 2000).
2. Metabolic Models in Biotechnology and Medicine
This compound, as part of Genome-scale metabolic models (GEMs), is utilized in various fields including industrial biotechnology and systems medicine. These models are based on extensive experimental data and aid in understanding metabolic pathways and responses in different organisms (Zhang & Hua, 2016).
3. Understanding Nuclear Localization
This compound is involved in various cellular processes such as U snRNP assembly, apoptosis, and RNAi pathways. It is part of the Gemin-complex and plays a role in the nuclear import of proteins, a critical process for cellular function (Lorson et al., 2008).
4. Cancer Research and Genetic Engineering
In cancer research, this compound is part of Genetically Engineered Mouse Models (GEMMs), which are effective in understanding cancer mechanisms and evaluating novel therapeutics. GEMMs mimic human cancer features, aiding in the translation of research to human pathology (Shappell et al., 2004).
5. Role in RNA Processing
This compound, as a DEAD-box RNA helicase, is involved in multiple cellular processes including ribonucleoprotein biogenesis, gene expression, and signal transduction pathways. Its multifunctional nature is crucial for both normal cellular function and in disease states like cancer and spinal muscular atrophy (Curmi & Cauchi, 2018).
Properties
Molecular Formula |
C82H56O52 |
---|---|
Molecular Weight |
1873.3 g/mol |
IUPAC Name |
[(1R,2S,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 2-[5-[[(10R,11S,12R,13R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2/t39-,40-,65-,66-,67+,68+,69-,70-,81-,82-/m1/s1 |
InChI Key |
ODXMIHPUPFEYDB-HISCDKSNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O[C@@H]6[C@@H]([C@H]([C@H]7[C@H](O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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